Cas no 23876-12-2 (2-Methyl-3-nitrobenzaldehyde)

2-Methyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-methyl-3-nitro-

- 2-METHYL-3-NITROBENZALDEHYDE

- 2-Methyl-3-nitro-benzaldehyd

- 3-formyl-2-methyl-1-nitrobenzene

- 3-nitro-2-methylbenzaldehyde

- Benzaldehyde,2-methyl-3-nitro

- NSC 95687

- DTXSID90294274

- NSC95687

- Z1198173756

- YAA87612

- AKOS006229334

- F76933

- ATLCWADLCUCTLL-UHFFFAOYSA-N

- NSC-95687

- A1-08510

- 2-methyl-3-nitro-benzaldehyde

- Benzaldehyde, 2-methyl-3-nitro-

- 23876-12-2

- CS-0380557

- EN300-344100

- NCIOpen2_001859

- SCHEMBL309894

- 2-Methyl-3-nitrobenzaldehyde

-

- MDL: MFCD07772901

- インチ: InChI=1S/C8H7NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3

- InChIKey: ATLCWADLCUCTLL-UHFFFAOYSA-N

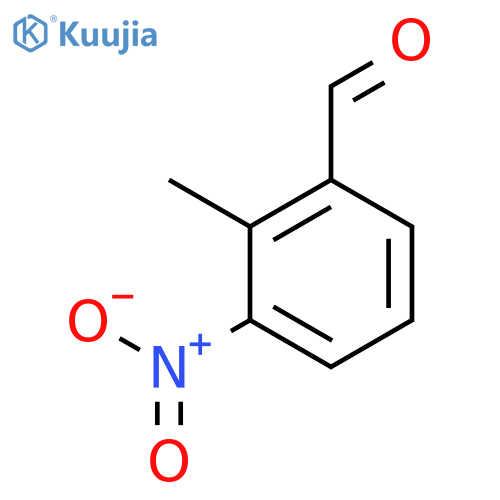

- ほほえんだ: CC1=C(C=CC=C1[N+](=O)[O-])C=O

計算された属性

- せいみつぶんしりょう: 165.04300

- どういたいしつりょう: 165.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.278±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 274.6±28.0 ºC (760 Torr),

- フラッシュポイント: 128.8±16.8 ºC,

- 屈折率: 1.602

- ようかいど: 極微溶性(0.28 g/l)(25ºC)、

- PSA: 62.89000

- LogP: 2.23890

2-Methyl-3-nitrobenzaldehyde セキュリティ情報

2-Methyl-3-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Methyl-3-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-344100-1g |

2-methyl-3-nitrobenzaldehyde |

23876-12-2 | 95% | 1g |

$300.0 | 2023-09-03 | |

| Enamine | EN300-344100-0.5g |

2-methyl-3-nitrobenzaldehyde |

23876-12-2 | 95% | 0.5g |

$234.0 | 2023-09-03 | |

| TRC | M341380-250mg |

2-Methyl-3-nitrobenzaldehyde |

23876-12-2 | 250mg |

$ 320.00 | 2022-06-03 | ||

| TRC | M341380-25mg |

2-Methyl-3-nitrobenzaldehyde |

23876-12-2 | 25mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-344100-0.05g |

2-methyl-3-nitrobenzaldehyde |

23876-12-2 | 95% | 0.05g |

$70.0 | 2023-09-03 | |

| A2B Chem LLC | AD56068-1g |

2-Methyl-3-nitrobenzaldehyde |

23876-12-2 | 95% | 1g |

$351.00 | 2024-04-20 | |

| Aaron | AR007NLC-250mg |

Benzaldehyde,2-methyl-3-nitro- |

23876-12-2 | 98% | 250mg |

$110.00 | 2025-01-23 | |

| 1PlusChem | 1P007ND0-1g |

Benzaldehyde,2-methyl-3-nitro- |

23876-12-2 | 95% | 1g |

$427.00 | 2025-02-22 | |

| 1PlusChem | 1P007ND0-100mg |

Benzaldehyde,2-methyl-3-nitro- |

23876-12-2 | 98% | 100mg |

$183.00 | 2025-02-22 | |

| 1PlusChem | 1P007ND0-10g |

Benzaldehyde,2-methyl-3-nitro- |

23876-12-2 | 98% | 10g |

$1582.00 | 2025-02-22 |

2-Methyl-3-nitrobenzaldehyde 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

2-Methyl-3-nitrobenzaldehydeに関する追加情報

Comprehensive Overview of 2-Methyl-3-nitrobenzaldehyde (CAS No. 23876-12-2): Properties, Applications, and Industry Insights

2-Methyl-3-nitrobenzaldehyde (CAS No. 23876-12-2) is a specialized organic compound widely recognized for its role in fine chemical synthesis and pharmaceutical intermediates. This yellow crystalline solid, with the molecular formula C8H7NO3, combines the reactivity of an aldehyde group with the electron-withdrawing properties of a nitro substituent, making it a versatile building block in heterocyclic chemistry. Its unique structure has garnered attention in research on nonlinear optical materials and agrochemical formulations, aligning with current trends in sustainable chemistry and green synthesis methodologies.

Recent advancements in catalyzed cross-coupling reactions have highlighted the compound's utility in constructing complex molecular architectures. Industry reports indicate growing demand for 2-Methyl-3-nitrobenzaldehyde derivatives in developing photoactive compounds for organic electronics, particularly in OLED technology where researchers seek improved charge-transport materials. The compound's nitro-aromatic moiety also shows promise in designing biodegradable pesticides, addressing global concerns about environmental persistence of crop protection agents.

Analytical characterization of CAS 23876-12-2 typically involves HPLC purity assessment (>98%) and spectroscopic validation (FTIR, 1H/13C NMR). Thermal stability studies reveal decomposition temperatures above 150°C, making it suitable for high-temperature applications. Modern synthetic protocols emphasize atom-economical nitration of precursor aldehydes using zeolite catalysts, reflecting the pharmaceutical industry's shift toward waste-minimized processes. These innovations respond to frequent search queries regarding cost-effective aromatic nitration methods and scalable aldehyde functionalization techniques.

The compound's structure-activity relationships have been extensively studied in medicinal chemistry, particularly for designing enzyme inhibitors targeting inflammatory pathways. Patent analyses show increasing incorporation of 2-Methyl-3-nitrobenzaldehyde scaffolds in kinase inhibitor development, coinciding with rising searches for small molecule drug candidates. Its electron-deficient aromatic system facilitates nucleophilic aromatic substitution reactions, a property leveraged in creating high-value fluorophores for bioimaging applications.

Supply chain data indicates that 23876-12-2 manufacturers are adopting continuous flow chemistry to enhance production efficiency, addressing common industry questions about batch vs. flow synthesis optimization. Regulatory compliance documentation emphasizes proper handling to maintain product stability, with storage recommendations including amber glass containers under inert atmosphere. These protocols align with good manufacturing practice (GMP) standards increasingly demanded by purchasers of high-purity benzaldehyde derivatives.

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) construction, where its nitro-aldehyde functionality serves as a coordination site for transition metals. This application taps into the booming interest in porous materials for gas storage and separation technologies. Computational chemistry studies utilizing density functional theory (DFT) models provide insights into its electronic properties, frequently cited in scholarly discussions about molecular orbital interactions in substituted aromatics.

Market intelligence reveals that 2-Methyl-3-nitrobenzaldehyde price trends correlate with availability of meta-substituted toluene feedstocks, a common search parameter among procurement specialists. Quality specifications typically require ≤0.5% of isomeric impurities, with advanced purification techniques like preparative chromatography gaining traction. The compound's synthetic versatility continues to inspire novel applications, from corrosion inhibitors to ligand precursors for asymmetric catalysis, reflecting its enduring relevance in chemical innovation.

23876-12-2 (2-Methyl-3-nitrobenzaldehyde) 関連製品

- 18515-67-8(3-Methyl-4-nitrobenzaldehyde)

- 69022-52-2(2,5-Dimethyl-3-nitrobenzaldehyde)

- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)

- 107096-52-6(2-METHYL-6-NITROBENZALDEHYDE)

- 20357-22-6(4-Methyl-2-nitrobenzaldehyde)

- 1198424-70-2(2,5-Dinitrobenzaldehyde)

- 39909-72-3(2-nitroterephthalaldehyde)

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)

- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)